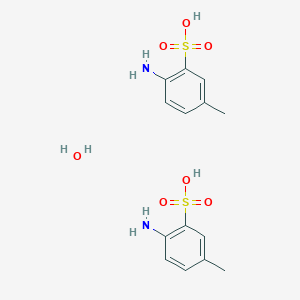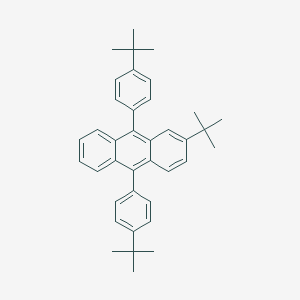
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene is a novel anthracene derivative known for its unique structural and electronic properties. This compound is characterized by its deep-blue emission and high fluorescence quantum yields, making it a valuable material in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 2-tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene involves multiple steps, typically starting with the preparation of the anthracene core followed by the introduction of tert-butyl groups. The reaction conditions often include the use of strong bases and solvents such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroanthracene derivatives.
Scientific Research Applications
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its high fluorescence quantum yield.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2-tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene primarily involves its electronic properties. The compound exhibits high fluorescence quantum yields due to its non-coplanar structure, which prevents quenching of the excited state. This results in efficient emission of light, making it an excellent candidate for use in OLEDs. The molecular targets and pathways involved in its action are related to its ability to interact with light and emit photons .
Comparison with Similar Compounds
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene can be compared with other anthracene derivatives such as:
2-tert-butyl-9,10-bis(2-biphenyl)anthracene: Similar in structure but with different substituents, leading to variations in electronic properties and emission wavelengths.
2-tert-butyl-9,10-bis(2-(1-naphthyl)phenyl)anthracene: Another derivative with naphthyl groups, exhibiting different fluorescence characteristics.
1,5-bis(4-tert-butylphenyl)thio-9,10-anthraquinone: A related compound with sulfur-containing substituents, used in different applications due to its distinct chemical properties.
Properties
CAS No. |
596803-35-9 |
|---|---|
Molecular Formula |
C38H42 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene |
InChI |
InChI=1S/C38H42/c1-36(2,3)27-18-14-25(15-19-27)34-30-12-10-11-13-31(30)35(26-16-20-28(21-17-26)37(4,5)6)33-24-29(38(7,8)9)22-23-32(33)34/h10-24H,1-9H3 |
InChI Key |
UPTLHGFUBWLERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
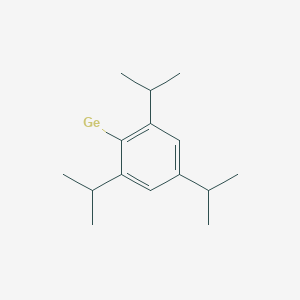
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
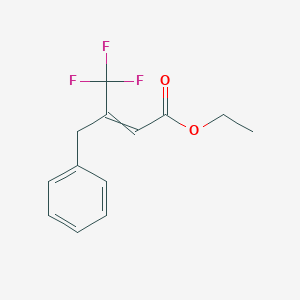
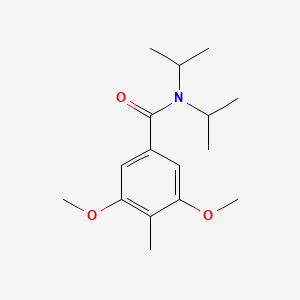
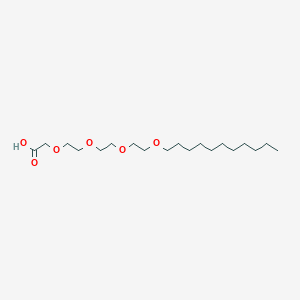
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
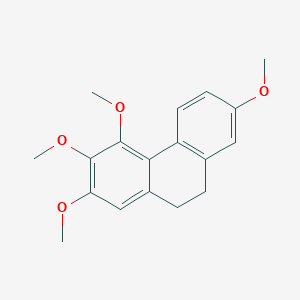

![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
